![molecular formula C6H12N2 B12844751 (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional framework that can impart unique physicochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the nucleophilic addition of hydrazine to a suitable bicyclo[1.1.1]pentane precursor. This reaction often requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently .
Industrial Production Methods
Industrial production methods for (3-Methyl-1-bicyclo[11 scalable methods for the synthesis of bicyclo[1.1.1]pentane derivatives have been developed, which could potentially be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, potentially altering their function. The hydrazine group can form hydrogen bonds or participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Hydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Uniqueness
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the combination of the bicyclo[1.1.1]pentane core and the hydrazine group. This combination imparts unique physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2/c1-5-2-6(3-5,4-5)8-7/h8H,2-4,7H2,1H3 |
InChI Key |
SJKTWPBCEQDNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


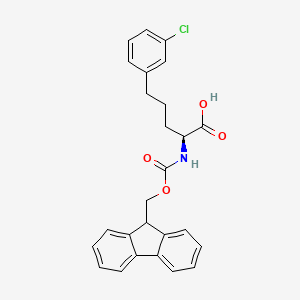
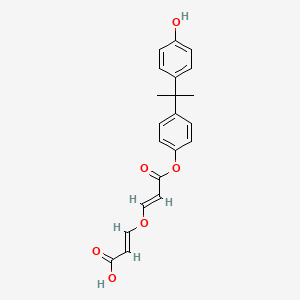


![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)

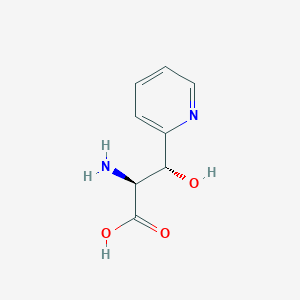
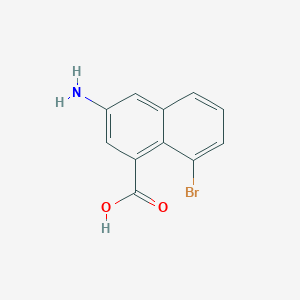
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
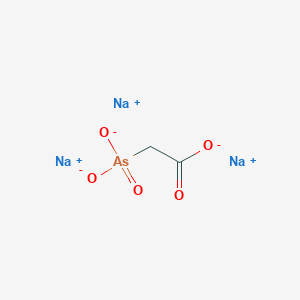
![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
